Trovafloxacin (Standard)

Descripción

TROVAFLOXACIN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for bacterial disease and has 1 investigational indication.

Propiedades

IUPAC Name |

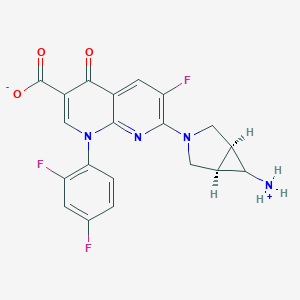

7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30)/t10-,11+,16? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPSKSLAZQPAKQ-SOSAQKQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041145 | |

| Record name | Trovafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trovafloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.04e-02 g/L | |

| Record name | Trovafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00685 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trovafloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

147059-72-1 | |

| Record name | Trovafloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147059721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trovafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00685 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trovafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TROVAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F388J00UK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trovafloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Trovafloxacin: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of the fluoroquinolone antibiotic, trovafloxacin. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes. Detailed experimental protocols for the determination of key properties are provided, along with visualizations of its signaling pathways and a general experimental workflow.

Core Physical and Chemical Properties

Trovafloxacin, a synthetic broad-spectrum antibacterial agent, is chemically known as (1α, 5α, 6α)-7-(6-amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.[1] It is often used as its mesylate salt.[1][2] The fundamental physicochemical properties of trovafloxacin are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | >195°C (decomposition) | [3] |

| 246°C (decomposition, as hydrochloride salt) | [3][4] | |

| 253°-256°C (decomposition, as mesylate salt) | [3][4] | |

| Boiling Point (Predicted) | 630.5 ± 55.0 °C | [3] |

| Density (Predicted) | 1.612 ± 0.06 g/cm³ | [3] |

Chemical and Pharmacokinetic Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₅F₃N₄O₃ (Parent) | [2] |

| C₂₀H₁₅F₃N₄O₃ · CH₃SO₃H (Mesylate Salt) | [2][5][6] | |

| Molecular Weight | 416.36 g/mol (Parent) | [2] |

| 512.46 g/mol (Mesylate Salt) | [1][2][5][6] | |

| pKa | 5.87 (Carboxylic Acid) | [2] |

| 8.09 (Amino Group) | [2] | |

| logP | 0.31 | [7] |

| Distribution Coefficient (pH 7.4) | 0.52 | [2] |

Solubility

| Solvent | Solubility | Source |

| Water | 23 g/L | [2] |

| Water (at physiological pH) | 15 mg/L | [2] |

| Water (at 25 °C) | 12.3 mg/L | [7] |

| DMSO | >10 mg/mL | [6] |

| DMSO | 4.17 mg/mL (10.02 mM) | |

| DMSO | Soluble to 100 mM | [5] |

| Acetonitrile | Slightly soluble | [3] |

| Ethanol | Sparingly soluble | [7] |

| Methanol | Freely soluble | [7] |

| 0.1N NaOH | Freely soluble | [7] |

| Phosphate Buffer (pH 7.4) | Freely soluble | [7] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of trovafloxacin are outlined below.

Melting Point Determination (Capillary Method)

The melting point of trovafloxacin can be determined using the capillary method with a digital melting point apparatus.[7]

-

Sample Preparation: A small amount of the dry trovafloxacin powder is placed in a capillary tube that is sealed at one end. The tube is tapped gently to ensure the powder is tightly packed at the bottom.[8]

-

Apparatus Setup: The capillary tube is inserted into the heating block of the melting point apparatus.[7]

-

Heating and Observation: The temperature is gradually increased at a controlled rate, typically 1 ± 0.5 °C/minute, starting from a temperature 5°C below the expected melting point.[9]

-

Data Recording: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[8][9] For trovafloxacin, which decomposes, the temperature at which decomposition is observed is noted.[3][4]

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of trovafloxacin in various solvents can be determined using the saturation shake-flask method.[10]

-

Sample Preparation: An excess amount of solid trovafloxacin is added to a known volume of the desired solvent (e.g., water, buffer, DMSO) in a sealed flask.[10]

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[10]

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[10]

-

Quantification: The concentration of trovafloxacin in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7][10]

pKa Determination (Potentiometric Titration)

The acid dissociation constants (pKa) of trovafloxacin can be determined by potentiometric titration.[2][11]

-

Solution Preparation: A solution of trovafloxacin of known concentration (e.g., 1 mM) is prepared in a suitable solvent, often a binary mixture like methanol-water to ensure solubility. The ionic strength is kept constant using a salt solution (e.g., 0.15 M KCl).[11][12]

-

Titration: The solution is placed in a thermostated vessel and titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).[11][13]

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.[11][13]

-

Data Analysis: The titration curve (pH versus volume of titrant added) is plotted. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the curve (often by analyzing the first or second derivative of the curve).[14]

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used for the quantitative analysis of trovafloxacin and to determine its wavelength of maximum absorbance (λmax).

-

Solution Preparation: A stock solution of trovafloxacin is prepared in a suitable solvent (e.g., methanol, 0.1N NaOH, or a mixture of water, methanol, and acetonitrile).[7][15] A series of standard solutions of varying concentrations are then prepared by diluting the stock solution.[7]

-

Spectral Scan: The UV-Vis spectrum of a dilute solution of trovafloxacin is recorded over a specific wavelength range (e.g., 190-400 nm) using the solvent as a blank to determine the λmax.[15] For trovafloxacin, a λmax of approximately 275 nm has been reported for detection in HPLC analysis.[16]

-

Quantitative Analysis: The absorbance of the standard solutions is measured at the predetermined λmax. A calibration curve of absorbance versus concentration is plotted. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of trovafloxacin.[3][9]

-

Sample Preparation: A solution of trovafloxacin is prepared in a deuterated solvent, such as DMSO-d₆.[3][17]

-

Data Acquisition: The NMR spectra are acquired on a high-resolution NMR spectrometer. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments can be performed to aid in the assignment of signals.[3][17]

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the spectra are analyzed to confirm the connectivity of atoms and the overall structure of the molecule.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of trovafloxacin and to study its fragmentation patterns.

-

Sample Preparation: A dilute solution of trovafloxacin is prepared in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).[18]

-

Ionization: The sample is introduced into the mass spectrometer and ionized using a suitable technique, such as electrospray ionization (ESI).[4][18]

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer. High-resolution mass spectrometry can provide a highly accurate molecular weight, confirming the elemental composition.[4]

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be performed to fragment the parent ion and analyze the resulting product ions, which provides information about the structure of the molecule.[4]

Signaling Pathways and Experimental Workflows

Mechanism of Action and Signaling Pathways

Trovafloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][7][19] In addition to its antibacterial activity, trovafloxacin has been shown to interact with mammalian cell signaling pathways, which is relevant to its adverse effect profile, particularly hepatotoxicity. A key interaction is the potentiation of tumor necrosis factor-alpha (TNF-α)-induced inflammatory signaling.

The following diagrams illustrate the proposed signaling pathways affected by trovafloxacin.

Caption: Trovafloxacin's antibacterial mechanism of action.

Caption: Trovafloxacin's interaction with the TNF-α signaling pathway.

General Experimental Workflow

The following diagram outlines a general workflow for the characterization of the physicochemical properties of a drug substance like trovafloxacin.

Caption: General workflow for physicochemical characterization.

References

- 1. Reactive metabolite of trovafloxacin activates inflammasomes: Implications for trovafloxacin-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trovafloxacin-induced Replication Stress Sensitizes HepG2 Cells to Tumor Necrosis Factor-alpha-induced Cytotoxicity Mediated by Extracellular Signal-regulated Kinase and Ataxia Telangiectasia and Rad3-related - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Trovafloxacin Enhances TNF-Induced Inflammatory Stress and Cell Death Signaling and Reduces TNF Clearance in a Murine Model of Idiosyncratic Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. crpsonline.com [crpsonline.com]

- 8. davjalandhar.com [davjalandhar.com]

- 9. thinksrs.com [thinksrs.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

- 15. Development and validation of a simple UV spectrophotometric method for the determination of levofloxacin both in bulk and marketed dosage formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. magritek.com [magritek.com]

- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 19. Idiosyncratic Drug-Induced Liver Injury and the Role of Inflammatory Stress with an Emphasis on an Animal Model of Trovafloxacin Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Trovafloxacin's Mechanism of Action: An In-depth Technical Guide to a Potent Type II DNA Topoisomerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trovafloxacin, a synthetic fluoroquinolone antibiotic, exerts its potent bactericidal activity by targeting bacterial type II DNA topoisomerases, namely DNA gyrase and topoisomerase IV. This guide provides a comprehensive technical overview of the molecular mechanism of action of trovafloxacin, detailing its interaction with these essential enzymes. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visual representations of the mechanism and experimental workflows to support researchers and drug development professionals in the field of antibacterial drug discovery.

Introduction

Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic characterized by its activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Like other fluoroquinolones, its mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, repair, and recombination.[2][3][4] By targeting these enzymes, trovafloxacin disrupts essential cellular processes, leading to bacterial cell death.[3] Understanding the intricacies of this mechanism is vital for the development of new antibacterial agents and for combating the rise of antibiotic resistance.

The Molecular Targets: DNA Gyrase and Topoisomerase IV

DNA gyrase and topoisomerase IV are homologous type II topoisomerase enzymes, both playing critical roles in managing DNA topology.

-

DNA Gyrase: This enzyme is unique to bacteria and is responsible for introducing negative supercoils into DNA, a process essential for the initiation of DNA replication and for relieving torsional stress arising from transcription.[4]

-

Topoisomerase IV: The primary role of topoisomerase IV is in the decatenation of newly replicated daughter chromosomes, allowing for their proper segregation into daughter cells during cell division.[4]

The specific primary target of trovafloxacin can vary depending on the bacterial species. In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target.[1][5] Conversely, in several Gram-positive bacteria, including Streptococcus pneumoniae and Staphylococcus aureus, topoisomerase IV is the preferential target.[6][7][8]

Mechanism of Inhibition: Formation of a Ternary Complex

Trovafloxacin's inhibitory action stems from its ability to stabilize a key intermediate in the topoisomerase catalytic cycle: the cleavage complex. The process unfolds as follows:

-

Binding to the Enzyme-DNA Complex: The topoisomerase enzyme first binds to the DNA and creates a transient double-strand break.

-

Trovafloxacin Intercalation: Trovafloxacin then intercalates into the cleaved DNA at the site of the break.

-

Formation of the Ternary Complex: The drug forms a stable ternary complex with the enzyme and the cleaved DNA. This complex is stabilized by a network of interactions, including a crucial magnesium ion bridge that coordinates the fluoroquinolone with specific amino acid residues in the enzyme and the phosphate backbone of the DNA.

-

Inhibition of Religation: The presence of trovafloxacin in this complex physically obstructs the religation of the DNA strands.

-

Cellular Consequences: The accumulation of these stable cleavage complexes leads to the arrest of DNA replication and transcription, triggering the SOS response and ultimately resulting in double-strand DNA breaks and bacterial cell death.[9]

Quantitative Analysis of Trovafloxacin's Inhibitory Activity

The potency of trovafloxacin against its target enzymes is quantified by its 50% inhibitory concentration (IC50), while its whole-cell activity is measured by the minimum inhibitory concentration (MIC).

Table 1: IC50 Values of Trovafloxacin against Purified Bacterial Type II Topoisomerases

| Bacterial Species | Enzyme | Trovafloxacin IC50 (μM) | Ciprofloxacin IC50 (μM) | Sparfloxacin IC50 (μM) | Reference |

| Escherichia coli | DNA Gyrase | 0.52 | 0.42 | 0.57 | [1] |

| Topoisomerase IV | 8.0 | 5.0 | 9.3 | [1] | |

| Staphylococcus aureus | DNA Gyrase | 18.8 | 25 | 22 | [1] |

| Topoisomerase IV | 8.7 | 13.7 | 40 | [1] |

Data presented as the drug concentration required for 50% inhibition of the enzyme's catalytic activity.

Table 2: MIC Values of Trovafloxacin against Selected Bacterial Species and Mutants

| Bacterial Species (Strain) | Relevant Genotype | Trovafloxacin MIC (μg/mL) | Ciprofloxacin MIC (μg/mL) | Reference |

| Streptococcus pneumoniae (55 isolates) | Wild-type | 0.125 (MIC90) | 1 (MIC90) | [7][10] |

| Streptococcus pneumoniae | First-step grlA (parC) mutant | 0.25 - 0.5 | 4 - 8 | [10][11] |

| Streptococcus pneumoniae | Second-step gyrA mutant | 4 - 16 | 32 - 256 | [10][11] |

| Staphylococcus aureus (RN4220) | Wild-type | - | - | [12] |

| Staphylococcus aureus (clinical isolates) | grlA and/or gyrA mutants | 1 (MIC50), 4 (MIC90) | 32 (MIC50), 128 (MIC90) | [7][12] |

| Pseudomonas aeruginosa (100 clinical isolates) | Wild-type and resistant | 0.19 - >8 (76% ≤2) | 0.094 - >8 (82% ≤1) | [13] |

| Escherichia coli | Wild-type | 0.03 | - | [14] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 represent the MICs required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of topoisomerase inhibitors like trovafloxacin.

DNA Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by a test compound.

Materials:

-

Purified bacterial DNA gyrase (subunits A and B)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

-

Trovafloxacin and other test compounds

-

Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 5% glycerol)

-

Agarose gel (0.8-1.0%) in TBE buffer (Tris-borate-EDTA)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Prepare reaction mixtures on ice. To each tube, add the gyrase assay buffer, relaxed plasmid DNA (final concentration ~5-10 nM), and the desired concentration of trovafloxacin or control compound.

-

Initiate the reaction by adding a pre-determined amount of reconstituted DNA gyrase holoenzyme. The total reaction volume is typically 20-30 µL.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reactions by adding the stop solution/loading dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis at a constant voltage until the different DNA topoisomers (supercoiled, relaxed, and nicked) are well separated.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the amount of supercoiled DNA in each lane. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50% compared to the no-drug control.

DNA Cleavage Assay

This assay is used to determine if a compound stabilizes the covalent enzyme-DNA cleavage complex.

Materials:

-

Purified DNA gyrase or topoisomerase IV

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Cleavage assay buffer (similar to supercoiling buffer but may lack ATP for some quinolones)

-

Trovafloxacin and other test compounds

-

SDS (Sodium Dodecyl Sulfate)

-

Proteinase K

-

Stop solution/loading dye

-

Agarose gel and electrophoresis system

Procedure:

-

Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of trovafloxacin.

-

Add the purified enzyme (DNA gyrase or topoisomerase IV) to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 30 minutes) to allow for the formation of the cleavage complex.

-

Add SDS to a final concentration of ~0.2-1% to denature the enzyme and trap the covalent complex.

-

Add Proteinase K to a final concentration of ~0.1-0.5 mg/mL and incubate further at 37-50°C for 30-60 minutes to digest the protein.

-

Stop the reaction and load the samples onto an agarose gel.

-

Perform electrophoresis to separate the linearized plasmid DNA (resulting from the cleavage complex) from the supercoiled and nicked forms.

-

Stain and visualize the gel. An increase in the amount of linear DNA with increasing drug concentration indicates stabilization of the cleavage complex.

Visualizing the Mechanism and Workflow

Trovafloxacin's Mechanism of Action

Caption: Trovafloxacin traps the transient cleavage complex, forming a stable ternary complex and inhibiting DNA religation, leading to cell death.

Experimental Workflow for Topoisomerase Inhibitor Evaluation

Caption: A typical workflow for evaluating a topoisomerase inhibitor, from in vitro enzyme assays to whole-cell activity and resistance profiling.

Conclusion

Trovafloxacin is a potent inhibitor of bacterial type II DNA topoisomerases, with a well-defined mechanism of action centered on the stabilization of a ternary drug-enzyme-DNA complex. Its bactericidal activity is a direct consequence of the accumulation of these complexes, which leads to irreparable DNA damage. The species-specific preference for either DNA gyrase or topoisomerase IV highlights the nuances in its interaction with different bacterial pathogens. The quantitative data and experimental protocols provided in this guide offer a valuable resource for the continued investigation of trovafloxacin and the development of novel topoisomerase inhibitors to address the ongoing challenge of antibiotic resistance.

References

- 1. Type II Topoisomerase Mutations in Fluoroquinolone-Resistant Clinical Strains of Pseudomonas aeruginosa Isolated in 1998 and 1999: Role of Target Enzyme in Mechanism of Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Compound | AntibioticDB [antibioticdb.com]

- 4. Trovafloxacin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Targeting Bacterial Gyrase with Cystobactamid, Fluoroquinolone, and Aminocoumarin Antibiotics Induces Distinct Molecular Signatures in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. DNA Gyrase and Topoisomerase IV Are Dual Targets of Clinafloxacin Action in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activity of the new fluoroquinolone trovafloxacin (CP-99,219) against DNA gyrase and topoisomerase IV mutants of Streptococcus pneumoniae selected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro activity of four fluoroquinolones against clinical isolates of Pseudomonas aeruginosa determined by the E test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Postantibiotic Effect of Trovafloxacin against Gram-Positive and -Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Trovafloxacin Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification methods for obtaining a high-purity Trovafloxacin reference standard. Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic known for its complex molecular structure, featuring a unique (1α,5α,6α)-3-azabicyclo[3.1.0]hexane substituent.[1] The synthesis is a multi-step process requiring careful control of reaction conditions to ensure the desired stereochemistry and purity. This document outlines the key synthetic strategies, detailed experimental protocols, and purification techniques, supported by quantitative data and process visualizations.

Synthesis of Trovafloxacin

The synthesis of Trovafloxacin can be approached through several related pathways, with a common strategy involving the preparation of the key (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane intermediate followed by its coupling with a functionalized naphthyridone core. The subsequent hydrolysis of the resulting ester and protecting groups yields the final Trovafloxacin molecule.[2][3]

A crucial component of the Trovafloxacin molecule is the (1α,5α,6α)-3-azabicyclo[3.1.0]hexane ring system.[2] One synthetic route to this intermediate begins with the cyclization of ethyl diazoacetate with N-benzylmaleimide. The resulting product undergoes thermolysis to form the desired bicyclic core. Subsequent reduction and functional group manipulations lead to the key 6α-amino-3-azabicyclo[3.1.0]hexane intermediate.[2]

An alternative approach involves the nitrocyclopropanation of N-benzylmaleimide, followed by reduction of the imino carbonyl groups and the nitro group to yield (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane.[4] The amino group is often protected, for instance as a benzylideneamino group, prior to the coupling reaction.[4][5]

The protected (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane is then coupled with a 7-chloronaphthyridone derivative, such as ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate.[2][5] This reaction is typically carried out in the presence of a tertiary amine base.[5]

The final steps involve the hydrolysis of the ester group and removal of any protecting groups. This is often achieved by treatment with an acid, such as methanesulfonic acid, to yield the Trovafloxacin mesylate salt.[2][5] The zwitterionic form of Trovafloxacin can be liberated from its mesylate salt by treatment with a base like sodium bicarbonate.[2]

Synthesis Pathway of Trovafloxacin

Caption: Synthetic route to Trovafloxacin.

Experimental Protocols

The following protocols are synthesized from various sources to provide a detailed methodology for the preparation of Trovafloxacin mesylate.

-

A solution of (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane is treated with triethylamine.[6]

-

Benzaldehyde is added dropwise to the mixture, which is then heated to reflux for approximately 4 hours to form the imine in situ.[6]

-

The solution containing the in situ formed (1α,5α,6α)-6-benzylidenylamino-3-azabicyclo[3.1.0]hexane is cooled.[6]

-

Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate and additional triethylamine are added to the reaction mixture.[6]

-

The mixture is heated to facilitate the coupling reaction, yielding the protected Trovafloxacin ethyl ester.

-

The protected Trovafloxacin ethyl ester is dissolved in a mixture of tetrahydrofuran (THF) and water.[2]

-

Methanesulfonic acid is added, and the mixture is heated to reflux for 17-24 hours.[2]

-

Upon completion, the solution is cooled, treated with activated carbon, and filtered.[2]

-

The filtrate is concentrated under vacuum to induce crystallization of Trovafloxacin mesylate.[2]

-

The resulting white crystal slurry is cooled, granulated, filtered, washed with cold THF, and dried.[2]

Purification of Trovafloxacin Reference Standard

The purification of the Trovafloxacin reference standard is critical to ensure its suitability for analytical and biological assays. The primary methods involve recrystallization and treatment with adsorbents to remove impurities.

-

Recrystallization: The crude Trovafloxacin acid salt can be purified by recrystallization from common laboratory solvents.[5] The choice of solvent will depend on the specific salt form and the nature of the impurities.

-

Decolorization: The hydrolysis reaction mixture may be treated with decolorizing carbon (activated charcoal) to remove colored impurities before crystallization.[5]

-

Isolation: The purified Trovafloxacin salt is isolated by filtration, optionally after cooling and granulation to improve crystal size and handling.[5]

-

Drying: The final product is dried, often under vacuum, to remove residual solvents.

Purification Workflow for Trovafloxacin

Caption: General purification workflow.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of Trovafloxacin.

Table 1: Reaction Yields and Physical Properties

| Step/Product | Reported Yield | Melting Point (°C) |

| (1α,5α,6α)-3-N-benzyl-6-nitro-2,4-dioxo-3-azabicyclo[3.1.0]hexane | 34% | 116-118 |

| Trovafloxacin Mesylate | 70-90% | 253-256 (decomposes)[2][6] |

Table 2: Analytical Methods for Purity Assessment

| Technique | Purpose | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of impurities.[7][8][9] | Reversed-phase C18 column, UV detection at ~275 nm.[7] Mobile phase often a buffered aqueous-organic mixture.[7][8] |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation of impurities.[9] | - |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structure confirmation and identification of impurities.[9] | 1H, 13C, and 19F NMR are particularly useful for fluorinated compounds.[9] |

| Elemental Analysis | Confirmation of elemental composition. | Comparison of theoretical and found percentages for C, H, N, and S (for mesylate salt).[5] |

Table 3: High-Performance Liquid Chromatography (HPLC) Parameters for Trovafloxacin Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | C18 | Nucleosil 100-5 C18 |

| Mobile Phase | 0.04 M H3PO4-acetonitrile-tetrabutylammonium hydroxide-0.005 M dibutyl amine phosphate (83:16.85:0.05:0.1, v/v), pH 3[7] | Acetonitrile and distilled water (250:750 v/v) containing 10 mmol/l tetrabutylammonium phosphate[8] |

| Detection | UV at 275 nm[7] | Fluorescence (Excitation 275 nm, Emission 405 nm)[8] |

| Linear Range | 0.1 to 20.0 µg/mL[7] | - |

| Limit of Quantification | 0.1 µg/mL[7] | - |

Conclusion

The synthesis and purification of a Trovafloxacin reference standard require a multi-step chemical process with stringent control over reaction conditions and purification procedures. The methodologies outlined in this guide, derived from established literature, provide a robust framework for researchers and drug development professionals to produce high-purity Trovafloxacin. Adherence to detailed experimental protocols and the use of appropriate analytical techniques for purity verification are paramount to obtaining a reliable reference standard for research and development activities.

References

- 1. The chemistry and biological profile of trovafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Trovafloxacin - Wikipedia [en.wikipedia.org]

- 4. US6359137B1 - Process for preparing trovafloxacin acid salts - Google Patents [patents.google.com]

- 5. US6359137B1 - Process for preparing trovafloxacin acid salts - Google Patents [patents.google.com]

- 6. TROVAFLOXACIN | 147059-72-1 [chemicalbook.com]

- 7. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of trovafloxacin in human body fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Trovafloxacin CAS number and molecular structure

An In-depth Technical Guide to Trovafloxacin

Core Substance Identification

Trovafloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic. It was developed for the treatment of a wide range of bacterial infections. However, its use has been severely restricted due to the risk of severe, idiosyncratic hepatotoxicity.

| Identifier | Value | Reference |

| CAS Number | 147059-72-1 | [1][2] |

| Molecular Formula | C₂₀H₁₅F₃N₄O₃ | [2] |

| Molecular Weight | 416.36 g/mol | [2] |

| IUPAC Name | 7-(6-Amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-[1][3]naphthyridine-3-carboxylic acid | [2] |

| Synonyms | Trovan, Turvel, CP-99,219 | [2] |

| InChI Key | WVPSKSLAZQPAKQ-CDMJZVDBSA-N | [1] |

| SMILES | C1[C@@H]2--INVALID-LINK--CN1 |

Molecular Structure

Caption: 2D Molecular Structure of Trovafloxacin.

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Trovafloxacin exerts its bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

The inhibition of these enzymes by trovafloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome. This disruption of DNA integrity ultimately results in bacterial cell death. The mechanism of action is distinct from that of other antibiotic classes like penicillins, cephalosporins, and macrolides, meaning there is no cross-resistance.

Signaling Pathway: Inhibition of Bacterial DNA Replication

Caption: Trovafloxacin's dual inhibition of DNA gyrase and topoisomerase IV.

Quantitative Pharmacological Data

Pharmacokinetic Parameters in Healthy Adults

| Parameter | Value | Conditions | Reference |

| Bioavailability | ~88-91% | Oral administration | [1][4] |

| Time to Peak Concentration (Tmax) | ~1 hour | Single oral dose | [3][5] |

| Half-life (t½) | 9.1 - 12.7 hours | Oral and IV administration | [1][3][5] |

| Protein Binding | ~70% | In serum | [5] |

| Metabolism | Primarily conjugation (glucuronidation and N-acetylation) | Minimal CYP450 involvement | [1] |

| Excretion | ~50% unchanged (43% in feces, 6% in urine) | Oral administration | [1] |

Peak Tissue Concentrations after Intravenous Administration

| Tissue | Peak Concentration (µg/g) (Mean ± SEM) | Reference |

| Liver | 35.06 ± 5.89 | [6] |

| Pancreas | 32.36 ± 20.18 | [6] |

| Kidney | 27.20 ± 10.68 | [6] |

| Lung | 22.51 ± 7.11 | [6] |

| Spleen | 21.77 ± 11.33 | [6] |

In Vitro Activity against Bacterial Topoisomerases

| Enzyme | IC₅₀ (µM) | CC₂₅ (µM) | Organism | Reference |

| DNA Gyrase | 40 | 3.2 | S. pneumoniae | [7] |

| Topoisomerase IV | 10-20 | 1.0 | S. pneumoniae | [7] |

IC₅₀: 50% inhibitory concentration; CC₂₅: concentration causing 25% DNA cleavage.

Minimum Inhibitory Concentrations (MICs) for Selected Pathogens

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Staphylococcus aureus | 0.032 | - | [8] |

| Streptococcus pneumoniae | 0.064 | 0.125 | [8][9] |

| Enterococcus faecalis | 0.25 | - | [8] |

| Haemophilus influenzae | 0.03 | 0.03 | |

| Escherichia coli | 0.12 | 0.25 |

Hepatotoxicity: Signaling Pathways and Mechanisms

The clinical use of trovafloxacin was halted due to its association with idiosyncratic drug-induced liver injury (IDILI). Research suggests that trovafloxacin sensitizes hepatocytes to inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α), leading to apoptosis and liver damage.

Signaling Pathway: Trovafloxacin and TNF-α Induced Hepatotoxicity

Caption: Key signaling pathways in trovafloxacin/TNF-α-mediated hepatotoxicity.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Preparation of Trovafloxacin Stock Solution: A stock solution of trovafloxacin is prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).

-

Serial Dilutions: A two-fold serial dilution of the trovafloxacin stock is performed in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.

-

Bacterial Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted trovafloxacin are inoculated with the bacterial suspension. The plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of trovafloxacin that completely inhibits visible growth of the bacteria.

DNA Gyrase Supercoiling Inhibition Assay

-

Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, ATP, and a buffer solution (e.g., Tris-HCl, MgCl₂, KCl, DTT, and bovine serum albumin).

-

Enzyme and Inhibitor Addition: Purified bacterial DNA gyrase (subunits GyrA and GyrB) is added to the reaction mixture. Trovafloxacin at various concentrations is also added.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling reaction to occur.

-

Reaction Termination and Analysis: The reaction is stopped by the addition of a stop solution (e.g., SDS and proteinase K). The DNA topoisomers (supercoiled and relaxed) are then separated by agarose gel electrophoresis.

-

IC₅₀ Determination: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the supercoiled DNA band is quantified, and the IC₅₀ is calculated as the concentration of trovafloxacin that reduces the supercoiling activity by 50%.

In Vitro Hepatotoxicity Assay using HepG2 Cells

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

Cell Seeding and Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with various concentrations of trovafloxacin, TNF-α, or a combination of both.

-

Cytotoxicity Assessment: After a specified incubation period (e.g., 24 hours), cell viability is assessed using a standard assay such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

-

Apoptosis and Signaling Pathway Analysis:

-

Caspase Activity: Caspase-3/7, -8, and -9 activities are measured using commercially available luminescent or fluorescent kits.

-

Western Blotting: Protein lysates are collected to analyze the phosphorylation status and expression levels of key signaling proteins such as JNK, ERK, and IκBα.

-

DNA Damage: DNA damage can be assessed by immunofluorescence staining for γ-H2AX foci.

-

-

Data Analysis: The results are analyzed to determine the synergistic cytotoxic effect of trovafloxacin and TNF-α and to elucidate the underlying molecular mechanisms.

References

- 1. Trovafloxacin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trovafloxacin - Wikipedia [en.wikipedia.org]

- 3. Multiple-dose pharmacokinetics and safety of trovafloxacin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral Bioavailability and Pharmacokinetics of Trovafloxacin in Patients with AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and safety of trovafloxacin (CP-99,219), a new quinolone antibiotic, following administration of single oral doses to healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of [18F]Trovafloxacin in Healthy Human Subjects Studied with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Trovafloxacin susceptibility of aerobic clinical bacterial isolates from Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activity of the new fluoroquinolone trovafloxacin (CP-99,219) against DNA gyrase and topoisomerase IV mutants of Streptococcus pneumoniae selected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of Trovafloxacin standard in various solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive data and protocols regarding the solubility and stability of the trovafloxacin standard. The information herein is intended to support research and development professionals in ensuring accurate and reproducible experimental outcomes when working with this potent fluoroquinolone antibiotic.

Executive Summary

Trovafloxacin, a broad-spectrum antibiotic, exhibits variable solubility and is susceptible to degradation under specific conditions. This guide details its solubility profile in common laboratory solvents and outlines its stability under various stressors. Understanding these characteristics is critical for the preparation of stock solutions, formulation development, and the design of reliable in vitro and in vivo studies. All quantitative data are presented in standardized tables, and detailed experimental protocols are provided for solubility and stability assessment.

Solubility Profile of Trovafloxacin Mesylate

The solubility of trovafloxacin, typically available as trovafloxacin mesylate, is highly dependent on the solvent and the pH of the medium. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions, while its aqueous solubility is markedly influenced by pH.

Quantitative Solubility Data

The following table summarizes the solubility of trovafloxacin mesylate in various solvents. It is crucial to use anhydrous DMSO for preparing stock solutions, as absorbed moisture can diminish the compound's solubility.

| Solvent | Temperature | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| DMSO | Ambient | > 10 - 120 | > 19.5 - 234.16 | Recommended for high-concentration stock solutions. Sonication and gentle warming (to 37°C or 60°C) can aid dissolution. |

| Water | Ambient | 10 - 23 | 19.5 - 44.88 | Highly pH-dependent. A saturated solution in water results in an acidic pH of approximately 3.5.[1] |

| Water (pH ~7.4) | Ambient | ~0.015 | ~0.029 | Solubility is significantly lower at physiological pH.[1] |

| Ethanol | Ambient | ≥2.73 | ≥5.33 | Gentle warming and sonication may be required. |

| Methanol | Not Specified | Soluble | Not Specified | Qualitative data indicates solubility.[2] |

| 0.1N NaOH | Not Specified | Soluble | Not Specified | Qualitative data indicates solubility.[2] |

| Phosphate Buffer (pH 7.4) | Not Specified | Soluble | Not Specified | Qualitative data indicates solubility, though quantitative data suggests low solubility at this pH.[2] |

Note: The molecular weight of Trovafloxacin Mesylate is 512.46 g/mol .

pH-Dependent Aqueous Solubility

Trovafloxacin exhibits a characteristic "U-shaped" solubility curve in aqueous solutions, with its minimum solubility occurring around neutral pH (pH 7).[1] This is a critical consideration when preparing solutions for cell culture or other biological assays buffered at or near physiological pH. Rapid dilution of a concentrated DMSO stock solution into a neutral aqueous buffer can lead to precipitation of the compound.[1]

Stability of Trovafloxacin

Trovafloxacin is susceptible to degradation by light, pH, and oxidation. Proper storage and handling are essential to maintain the integrity of the compound and its solutions.

Storage Recommendations

The following table provides recommended storage conditions for trovafloxacin mesylate powder and its solutions to ensure long-term stability.

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | ≥ 4 years | Store in a dry, dark environment.[1] |

| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.[1] |

| DMSO Stock Solution | -20°C | Up to 1 month | Protect from light.[1] |

| Aqueous Solution | 2-8°C | ≤ 24 hours | Not recommended for long-term storage due to potential for precipitation and degradation.[1] |

| Oral Liquid Formulation (10 mg/mL) | 25°C | At least 14 days | When stored in an amber-colored glass bottle.[3][4] |

Factors Causing Degradation

The primary factors that can lead to the degradation of trovafloxacin are:

-

Light: As with many fluoroquinolones, trovafloxacin is photosensitive and should be protected from light to prevent photodegradation.[1]

-

pH: Trovafloxacin is more stable in acidic conditions and is susceptible to decomposition on the basic side.[3][4]

-

Oxidation: The molecule can be susceptible to oxidation. Forced degradation studies often use hydrogen peroxide to assess oxidative stability.[5][6]

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[5]

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of trovafloxacin.

Protocol for Shake-Flask Solubility Determination

This protocol is adapted from standard shake-flask methods and is suitable for determining the thermodynamic solubility of trovafloxacin in various solvents.[7][8][9][10]

Materials:

-

Trovafloxacin mesylate powder

-

Selected solvent (e.g., Water, Phosphate Buffered Saline pH 7.4)

-

Glass flasks or vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC or UV-Vis spectrophotometer for analysis

Procedure:

-

Add an excess amount of trovafloxacin mesylate powder to a flask containing a known volume of the desired solvent. Ensure there is undissolved solid material at the bottom of the flask.

-

Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the flasks at a constant speed (e.g., 150 rpm) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the flasks to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant. For accurate results, immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with the solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of trovafloxacin in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

The determined concentration represents the solubility of trovafloxacin in the tested solvent under the specified conditions.

Protocol for Stability-Indicating HPLC Method

This protocol outlines a general stability-indicating reversed-phase HPLC method for the analysis of trovafloxacin and its degradation products.[3][4][11]

Chromatographic Conditions (Example):

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., 0.04 M phosphoric acid, pH 3) and acetonitrile.[11]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 275 nm[11]

-

Injection Volume: 20 µL

-

Column Temperature: 35°C

Standard Solution Preparation:

-

Accurately weigh about 10 mg of trovafloxacin mesylate reference standard into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile). This yields a stock solution of approximately 1 mg/mL.

-

Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1-20 µg/mL).[11]

Sample Preparation (for Stability Studies):

-

Subject the trovafloxacin solution to stress conditions as described in Protocol 4.3.

-

At specified time points, withdraw an aliquot of the stressed sample.

-

Neutralize the sample if necessary (e.g., after acid or base hydrolysis).

-

Dilute the sample with the mobile phase to a concentration within the linear range of the method.

-

Filter the sample through a 0.22 µm syringe filter before injection.

Method Validation: The stability-indicating nature of the method must be validated by demonstrating specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the peak of the intact drug from the peaks of its degradation products.[3]

Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways of trovafloxacin.[5][12][13]

General Procedure: Prepare a solution of trovafloxacin (e.g., 1 mg/mL) in a suitable solvent and expose it to the following stress conditions. Analyze the samples at various time points using the validated stability-indicating HPLC method (Protocol 4.2).

-

Acid Hydrolysis: Add 1N HCl to the drug solution and reflux for a specified period (e.g., 2-8 hours) at an elevated temperature (e.g., 60-80°C).

-

Base Hydrolysis: Add 1N NaOH to the drug solution and reflux for a specified period (e.g., 30 minutes - 2 hours) at an elevated temperature (e.g., 60-80°C). Trovafloxacin is known to be more susceptible to base-catalyzed degradation.[3][4]

-

Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) to the drug solution and store at room temperature for up to 7 days, protected from light.[6]

-

Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., up to 7 days), protected from light.

-

Photolytic Degradation: Expose the drug solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows for handling and analyzing trovafloxacin.

Caption: Workflow for preparing Trovafloxacin solutions.

Caption: Workflow for Trovafloxacin stability testing.

References

- 1. benchchem.com [benchchem.com]

- 2. crpsonline.com [crpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Stability of an oral liquid dosage form of trovafloxacin mesylate and its quantitation in tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. pharmainfo.in [pharmainfo.in]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

Trovafloxacin: A Technical Guide to its Antibacterial Spectrum and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic characterized by its activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2][3] Its bactericidal action stems from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][4][5] These enzymes are critical for bacterial DNA replication, transcription, and repair. By targeting both enzymes, trovafloxacin effectively disrupts these vital cellular processes, leading to bacterial cell death.[6][7] This document provides an in-depth technical guide on the antibacterial spectrum of trovafloxacin, standardized methodologies for its analysis, and a visualization of its mechanism of action. Although trovafloxacin was withdrawn from the market due to the risk of hepatotoxicity, its potent and broad-spectrum activity remains of significant interest for research and the development of new antimicrobial agents.[4]

Antibacterial Spectrum of Trovafloxacin

Trovafloxacin has demonstrated potent in vitro activity against a diverse array of clinically relevant bacteria. It is particularly noted for its enhanced activity against Gram-positive and anaerobic microorganisms compared to older fluoroquinolones.[3][8]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the in vitro activity of trovafloxacin against various bacterial species, presented as the minimum inhibitory concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.

Table 1: In Vitro Activity of Trovafloxacin against Gram-Positive Aerobic Bacteria

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (methicillin-susceptible) | 100+ | 0.03 - 0.06 | 0.06 - 0.125 |

| Staphylococcus aureus (methicillin-resistant) | 100+ | 1.0 - 2.0 | 8.0 - 16.0 |

| Coagulase-negative staphylococci | 100+ | 0.06 | 0.25 |

| Streptococcus pneumoniae (penicillin-susceptible) | 83 | 0.06 | 0.125 |

| Streptococcus pneumoniae (penicillin-resistant) | 35 | 0.125 | 0.125 |

| Streptococcus pyogenes (Group A) | 46 | 0.06 | 0.125 |

| Streptococcus agalactiae (Group B) | - | 0.125 | 0.25 |

| Viridans group streptococci | 100 | 0.06 | 0.125 |

| Enterococcus faecalis (vancomycin-susceptible) | 100+ | 0.25 | 0.5 |

| Enterococcus faecium (vancomycin-susceptible) | 100+ | 0.5 | 1.0 |

| Enterococcus faecium (vancomycin-resistant) | 11 | 1.0 | >16.0 |

Data compiled from multiple sources.[8][9][10][11][12]

Table 2: In Vitro Activity of Trovafloxacin against Gram-Negative Aerobic Bacteria

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 100+ | 0.03 - 0.06 | 0.06 - 0.125 |

| Klebsiella pneumoniae | 100+ | 0.06 | 0.125 |

| Enterobacter cloacae | 100+ | 0.125 | 0.25 |

| Serratia marcescens | 100+ | 0.25 | 0.5 |

| Citrobacter freundii | 100+ | 0.06 | 0.125 |

| Proteus mirabilis | 100+ | 0.25 | 0.5 |

| Pseudomonas aeruginosa | 101 | 0.5 | 4.0 |

| Haemophilus influenzae | 100+ | ≤0.015 - 0.03 | 0.03 |

| Moraxella catarrhalis | 100+ | 0.03 | 0.06 |

| Neisseria gonorrhoeae | - | - | ≤0.008 |

Data compiled from multiple sources.[2][9][11][12][13]

Table 3: In Vitro Activity of Trovafloxacin against Anaerobic Bacteria

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Bacteroides fragilis group | 221 | 0.25 | 1.0 |

| Prevotella spp. | 49 | 0.125 | 0.5 |

| Fusobacterium spp. | 62 | 0.125 | 0.5 |

| Peptostreptococcus spp. | 38 | 0.25 | 0.5 |

| Clostridium perfringens | - | 0.125 | 0.25 |

| Clostridium difficile | - | 0.5 | 1.0 |

Data compiled from multiple sources.[6][7][14][15]

Experimental Protocols

Standardized methods for antimicrobial susceptibility testing are crucial for obtaining accurate and reproducible data. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures.[16][17] The following are detailed protocols for the agar dilution and broth microdilution methods, which are commonly used to determine the MIC of antibiotics like trovafloxacin.

Agar Dilution Method

The agar dilution method is considered a reference standard for MIC determination and is particularly useful for testing a large number of isolates against a few antimicrobial agents.[4][8]

1. Preparation of Trovafloxacin Stock Solution:

-

Weigh a precise amount of trovafloxacin analytical standard powder.

-

Dissolve the powder in a suitable solvent (e.g., sterile distilled water, potentially with a small amount of NaOH to aid dissolution, followed by neutralization with HCl) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Sterilize the stock solution by membrane filtration (0.22 µm pore size).

2. Preparation of Agar Plates with Trovafloxacin:

-

Prepare a series of twofold dilutions of the trovafloxacin stock solution in sterile distilled water or a suitable buffer.

-

Melt Mueller-Hinton Agar (MHA) and cool to 45-50°C in a water bath.

-

For each desired final concentration, add 1 part of the appropriate trovafloxacin dilution to 9 parts of molten MHA (e.g., 2 mL of drug dilution to 18 mL of agar).

-

Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify.

-

Include a drug-free control plate.

3. Inoculum Preparation:

-

From a pure 18-24 hour culture, select 3-5 colonies and suspend them in a suitable broth (e.g., Tryptic Soy Broth).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Further dilute the standardized inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot on the agar plate.

4. Inoculation and Incubation:

-

Using a multipoint inoculator, spot the prepared bacterial suspension onto the surface of the agar plates, including the control plate.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

The MIC is the lowest concentration of trovafloxacin that completely inhibits the visible growth of the organism.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining MICs and is amenable to automation.[9]

1. Preparation of Trovafloxacin Dilutions:

-

Prepare a stock solution of trovafloxacin as described for the agar dilution method.

-

In a 96-well microtiter plate, perform serial twofold dilutions of the trovafloxacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations. Each well should contain a final volume of 100 µL.

-

Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).

2. Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate (except the sterility control well).

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

The MIC is the lowest concentration of trovafloxacin in which there is no visible growth (turbidity) of the organism.

Quality Control

For both methods, it is essential to include quality control (QC) strains with known MIC ranges for trovafloxacin to ensure the accuracy and reproducibility of the results. Recommended QC strains include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853.[14][18]

Mechanism of Action and Signaling Pathways

Trovafloxacin's bactericidal activity is a result of its interaction with bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing the topological state of DNA during replication and transcription.[19]

-

DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial DNA, which is essential for the initiation of DNA replication.[19]

-

Topoisomerase IV: Primarily responsible for decatenating (unlinking) replicated daughter chromosomes, allowing for their segregation into daughter cells.[6]

Trovafloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[7] This leads to the accumulation of double-strand DNA breaks.[6]

The resulting DNA damage triggers a cascade of cellular responses, most notably the SOS response .[6] The SOS response is a global regulatory network that is induced by DNA damage and involves the activation of a set of genes responsible for DNA repair, mutagenesis, and cell cycle arrest. If the DNA damage is too extensive to be repaired, the accumulation of DNA breaks ultimately leads to cell death.[7]

Visualizations

References

- 1. Methods of measuring susceptibility of anaerobic bacteria to trovafloxacin, including quality control parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. molbio.princeton.edu [molbio.princeton.edu]

- 3. 2184. Effect of Adjusted CLSI Breakpoints on Center-wide Fluoroquinolone Susceptibilities for Enterobacteriaceae and Pseudomonas aeruginosa: Is It Time to Restrict Empiric Fluoroquinolone Use? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agar dilution - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. protocols.io [protocols.io]

- 14. Quality control limits for dilution and disk diffusion susceptibility tests of trovafloxacin against eight quality control strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rr-asia.woah.org [rr-asia.woah.org]

- 16. szu.gov.cz [szu.gov.cz]

- 17. DNA gyrase - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Antimicrobial-Induced DNA Damage and Genomic Instability in Microbial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacokinetics and Pharmacodynamics of Trovafloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trovafloxacin is a synthetic fluoroquinolone antibiotic characterized by its broad spectrum of activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2][3] Its mechanism of action, like other fluoroquinolones, involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair.[1][4] This technical guide provides an in-depth overview of the in vitro pharmacokinetics and pharmacodynamics of trovafloxacin, presenting key data in a structured format and detailing the experimental protocols used to generate this information. Although once a promising agent, its clinical use was significantly restricted due to concerns about hepatotoxicity.[5] Nevertheless, its potent in vitro activity continues to make it a subject of scientific interest.

Pharmacokinetics: In Vitro Profile

The in vitro pharmacokinetic properties of an antibiotic are crucial in predicting its potential efficacy. Key parameters include its protein binding, and cellular uptake and efflux.

In Vitro Protein Binding

The extent of plasma protein binding can significantly influence the amount of free, active drug available to exert its antibacterial effect. Trovafloxacin exhibits a higher degree of protein binding compared to some other fluoroquinolones.[6] In vitro studies using Mueller-Hinton broth containing human serum or albumin have been employed to determine the protein binding of trovafloxacin.[7]

Table 1: In Vitro Protein Binding of Trovafloxacin

| Parameter | Value | Reference |

| Protein Binding (Human Serum) | ~70-77% | [6][8] |

Cellular Uptake and Efflux

The ability of an antibiotic to penetrate bacterial cells and accumulate at its target site is a key determinant of its activity. Conversely, bacterial efflux pumps can actively transport the antibiotic out of the cell, leading to resistance. The uptake of trovafloxacin has been studied in human phagocytic and tissue-cultured epithelial cells.[8][9]

Studies have shown that trovafloxacin achieves high intracellular concentrations, with cellular to extracellular concentration ratios (C/E) greater than 9.[8] The uptake is rapid, reversible, and not dependent on energy.[8] While trovafloxacin is a substrate for some efflux pumps, it appears to be less affected by certain efflux mechanisms compared to other fluoroquinolones like ciprofloxacin.[10]

Pharmacodynamics: In Vitro Antibacterial Activity

The in vitro pharmacodynamics of trovafloxacin describe the relationship between drug concentration and its antibacterial effect. Key measures of this activity include the Minimum Inhibitory Concentration (MIC), Mutant Prevention Concentration (MPC), and the Post-Antibiotic Effect (PAE).

Antibacterial Spectrum and Potency (MICs)

Trovafloxacin demonstrates potent in vitro activity against a broad spectrum of pathogens, with particularly enhanced activity against Gram-positive organisms and anaerobes compared to older fluoroquinolones like ciprofloxacin.[2][3][11] Its activity against Streptococcus pneumoniae, including penicillin-resistant strains, is a notable feature.[1][5][12]

Table 2: In Vitro Activity of Trovafloxacin (MIC50 and MIC90) Against Selected Aerobic Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Streptococcus pneumoniae (penicillin-susceptible) | 0.06 - 0.125 | 0.125 - 0.25 | [1][5][12] |

| Streptococcus pneumoniae (penicillin-resistant) | ≤0.25 | ≤0.25 | [1] |

| Streptococcus pyogenes | 0.06 | 0.12 | [13] |

| Staphylococcus aureus (methicillin-susceptible) | 0.032 - 0.06 | 0.06 - 2 | [14][15] |

| Staphylococcus aureus (methicillin-resistant) | 1.0 - 2.0 | 2.0 - 16.0 | [14][15] |

| Enterococcus faecalis | 0.25 | - | [15] |

| Enterococcus faecium | 16.0 | - | [15] |

| Haemophilus influenzae | - | - | [2] |

| Moraxella catarrhalis | - | - | [2] |

| Escherichia coli | 0.03 | - | [14] |

| Klebsiella pneumoniae | 0.09 | - | [14] |

| Pseudomonas aeruginosa | 0.72 | 8.0 - 16.0 | [14] |

| Acinetobacter spp. | - | - | [16] |

| Stenotrophomonas maltophilia | - | - | [16] |

Table 3: In Vitro Activity of Trovafloxacin (MIC90) Against Selected Anaerobic Bacteria

| Organism | MIC90 (µg/mL) | Reference(s) |

| Bacteroides fragilis group | 1.0 - 2.0 | [3][17][18] |

| Gram-positive cocci | 0.5 | [3] |

| Gram-positive bacilli | 4.0 | [3] |

| Gram-negative cocci | 0.5 | [3] |

| Gram-negative bacilli | 1.0 | [3] |

Mutant Prevention Concentration (MPC)

The Mutant Prevention Concentration (MPC) is the lowest concentration of an antibiotic that prevents the growth of first-step resistant mutants in a large bacterial population (>10^10 CFU).[19] It is a measure of an antibiotic's ability to restrict the selection of resistant mutants. Trovafloxacin has been shown to have a favorable MPC profile against certain pathogens.[7][19][20]

Table 4: Mutant Prevention Concentration (MPC) of Trovafloxacin

| Organism | MPC (µg/mL) | MPC/MIC Ratio | Reference(s) |

| Streptococcus pneumoniae | - | - | [19][20] |

| Escherichia coli | 2 x MIC | 2 | [21] |

Based on its potential to restrict the selection of resistant mutants among fluoroquinolones for Streptococcus pneumoniae, trovafloxacin was ranked higher than gatifloxacin, grepafloxacin, and levofloxacin, but lower than moxifloxacin.[7][19]

Post-Antibiotic Effect (PAE)

The Post-Antibiotic Effect (PAE) is the persistent suppression of bacterial growth after a short exposure to an antimicrobial agent.[22] Trovafloxacin exhibits a PAE against a range of Gram-positive and Gram-negative bacteria.[23][24]

Table 5: Post-Antibiotic Effect (PAE) of Trovafloxacin

| Organism | PAE (hours) | Reference(s) |

| Streptococcus pneumoniae | 0.7 - 1.8 | [23][24] |

| Staphylococcus aureus | 0.7 - 2.4 | [23][24] |

| Escherichia coli | 2.4 - 4.4 | [23][24] |

| Pseudomonas aeruginosa | 2.4 - 4.4 | [23][24] |

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate in vitro evaluation of an antibiotic's pharmacokinetic and pharmacodynamic properties.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) are typically followed.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Time-Kill Assay

Time-kill assays provide information on the rate and extent of bactericidal activity of an antibiotic over time.

Caption: Workflow for a time-kill assay.

Mutant Prevention Concentration (MPC) Assay

This assay determines the concentration of an antibiotic that prevents the emergence of resistant mutants.

Caption: Workflow for Mutant Prevention Concentration (MPC) determination.

Post-Antibiotic Effect (PAE) Assay

The PAE assay measures the duration of growth suppression following brief antibiotic exposure.[23][25]

Caption: Workflow for Post-Antibiotic Effect (PAE) determination.

Signaling Pathways and Logical Relationships